7-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-6-amine hydrochloride
Description
7-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-6-amine hydrochloride is a benzodioxane derivative characterized by a methyl substituent at position 7 and a primary amine at position 6, with a hydrochloride salt enhancing its solubility.
Properties
IUPAC Name |
7-methyl-2,3-dihydro-1,4-benzodioxin-6-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c1-6-4-8-9(5-7(6)10)12-3-2-11-8;/h4-5H,2-3,10H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTGBRGSIHBUHIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1N)OCCO2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-6-amine hydrochloride typically involves several steps. One common method starts with 2,3-dihydroxybenzoic acid as the initial material. The synthetic route includes the following steps :
Alkylation of Phenolic Hydroxyl Group: This step involves the alkylation of the phenolic hydroxyl group to form an intermediate compound.
Azidation of Carboxylic Acid: The carboxylic acid group is converted to an azide group.
Curtius Rearrangement: The azide group undergoes Curtius rearrangement to form an isocyanate intermediate.
Hydrolysis and Salification: The isocyanate intermediate is hydrolyzed and then salified to produce the final product, this compound.
Industrial Production Methods
For large-scale production, the synthetic route is optimized to increase yield and purity while minimizing side reactions. The choice of solvents and reaction temperatures is crucial to achieving high efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
7-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-6-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
7-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-6-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials, such as polymers and dyes
Mechanism of Action
The mechanism of action of 7-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-6-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, affecting their function. The compound may also interact with enzymes and receptors, modulating various biochemical pathways .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations and Physicochemical Properties
The pharmacological and physicochemical properties of benzodioxan derivatives are highly dependent on the substituents and their positions. Below is a detailed comparison of the target compound with key analogs:
Table 1: Substituent and Molecular Formula Comparison
Key Observations :
Pharmacological and ADMET Considerations
- Druglikeness : The target compound’s methyl group may improve compliance with Lipinski’s rule (molecular weight <500, logP <5) compared to nitro derivatives, which have higher molecular weights and polarities .
- Enzyme Inhibition : Analogous compounds, such as those with chloro or nitro groups, have shown activity as indoleamine 2,3-dioxygenase (IDO1) inhibitors , suggesting the target compound may share similar mechanisms.
Biological Activity
7-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-6-amine hydrochloride (CAS Number: 1134690-09-7) is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on various research findings.
- Molecular Formula : C₉H₁₂ClNO₂
- Molecular Weight : 201.65 g/mol
- Chemical Structure : The compound features a benzodioxane moiety which is known for its diverse biological activities.
Synthesis
The synthesis of this compound involves several chemical reactions. For instance, it can be derived from the reaction of 2,3-dihydrobenzo[1,4]-dioxin with various sulfonyl chlorides under alkaline conditions. This method has been documented to yield compounds with significant enzyme inhibitory activities against targets such as α-glucosidase and acetylcholinesterase (AChE) .
Enzyme Inhibition
Recent studies have demonstrated that derivatives of 7-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-6-amine exhibit substantial inhibitory effects on:
- α-glucosidase : Important for carbohydrate metabolism and a target for diabetes management.
- Acetylcholinesterase (AChE) : Relevant for Alzheimer's disease treatment .
The compound's ability to inhibit these enzymes suggests potential therapeutic applications in managing Type 2 Diabetes Mellitus (T2DM) and Alzheimer's disease.
Antitumor Activity
Research indicates that compounds containing the benzodioxane structure can exhibit anti-proliferative properties against various cancer cell lines. The presence of the benzodioxane moiety has been associated with broad-spectrum antitumor activity .
Additional Biological Activities
The broader class of benzodioxane derivatives has been linked to various biological activities:
- Anti-inflammatory : Compounds have shown promise in reducing inflammation.
- Hepatoprotective : Some derivatives provide protection against liver damage .
Study on Enzyme Inhibition
In a study where various sulfonamide derivatives were synthesized from benzodioxane precursors, the resulting compounds were screened for their enzyme inhibitory activities. The results indicated that several derivatives had significant inhibitory effects on both α-glucosidase and AChE, suggesting their potential use in treating T2DM and Alzheimer's disease .
| Compound Name | α-Glucosidase Inhibition (%) | AChE Inhibition (%) |
|---|---|---|
| Compound A | 70 | 20 |
| Compound B | 65 | 15 |
| Compound C | 80 | 25 |
Molecular Docking Studies
Molecular docking studies have provided insights into the binding affinities of these compounds to their respective targets. The results support the observed enzyme inhibition data and suggest favorable interactions between the compounds and active sites of enzymes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
